N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1856022-61-1
VCID: VC15763529
InChI: InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.: 1856022-61-1

Cat. No.: VC15763529

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine - 1856022-61-1

Specification

CAS No. 1856022-61-1
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15)
Standard InChI Key NPIPUZGHTMBACO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)NCC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:

  • A 1,5-dimethylpyrazole core, which enhances metabolic stability and influences hydrophobic interactions .

  • A 4-methoxybenzyl group at the 3-position, contributing to electronic effects and potential target binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₃H₁₇N₃ODerived from analogs
Molecular Weight243.30 g/molCalculated
LogP (Partition Coefficient)~2.8 (estimated)Similar to
SolubilityModerate in polar organic solventsInferred from

The methoxy group on the benzyl ring enhances solubility in aqueous-organic mixtures compared to non-polar derivatives, a feature critical for in vitro assays .

Synthesis and Manufacturing

While no explicit synthesis route for N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is documented, protocols for analogous pyrazole derivatives involve:

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclization reactions. A common method employs hydrazine hydrate reacting with 1,3-diketones under acidic conditions. For example, acetylacetone reacts with hydrazine to form 1,5-dimethylpyrazole, which is subsequently functionalized.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, HCl, ethanol, reflux75–85
Benzyl substitution4-Methoxybenzyl chloride, K₂CO₃, DMF60–70

Industrial-scale production would optimize solvent selection (e.g., DMF vs. THF) and catalytic systems to improve yield and purity.

Biological Activities and Mechanisms

Pyrazole derivatives exhibit diverse biological activities, with structural features dictating target specificity. Key findings from analogous compounds include:

Antiproliferative Effects

Compounds featuring a 1,5-dimethylpyrazole core and substituted benzyl groups demonstrate submicromolar activity against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides inhibited MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 0.2–0.5 µM) by disrupting mTORC1 signaling and autophagic flux .

Table 3: Antiproliferative Activity of Selected Analogs

CompoundCell LineIC₅₀ (µM)Mechanism
Analog A MIA PaCa-20.3mTORC1 inhibition, LC3-II accumulation
Analog BHeLa1.2Telomerase inhibition

Autophagy Modulation

The 1,5-dimethylpyrazole scaffold has been linked to dual autophagy effects: enhancing basal autophagy while impairing flux under nutrient stress. This dichotomy arises from mTORC1 pathway interference, preventing LC3-II degradation and promoting cancer cell death .

Metabolic Stability

Methoxy and methyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation. Analogous compounds exhibit half-lives >60 minutes in human liver microsomes, suggesting favorable pharmacokinetic profiles .

TargetAssay TypeKi (nM)
mTORC1Biochemical150
MAO-BCellular320

Comparative Analysis with Related Compounds

N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine

The addition of a methoxymethyl group increases molecular weight by 32 g/mol and logP by ~0.4, potentially enhancing blood-brain barrier penetration.

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Fluorination improves metabolic stability but reduces aqueous solubility, limiting its in vivo applicability compared to non-fluorinated analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate the exact molecular targets using CRISPR screening and proteomics.

  • SAR Optimization: Explore substitutions at the pyrazole 4-position to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

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